(R)-1-(o-Tolyl)ethanamine hydrochloride
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Overview
Description
®-1-(o-Tolyl)ethanamine hydrochloride: is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. It is characterized by the presence of a tolyl group attached to the ethanamine structure, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: The preparation of ®-1-(o-Tolyl)ethanamine hydrochloride often involves asymmetric synthesis to ensure the desired chirality. One common method is the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents.
Reductive Amination: Another approach is the reductive amination of o-tolualdehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of the corresponding nitrile or imine intermediates using metal catalysts such as palladium or platinum.
Continuous Flow Synthesis: Modern techniques like continuous flow synthesis are also employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-1-(o-Tolyl)ethanamine hydrochloride can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific chiral properties.
Mechanism of Action
Molecular Targets and Pathways:
Receptor Binding: The compound can interact with specific receptors or enzymes, modulating their activity.
Pathway Involvement: It may influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
(S)-1-(o-Tolyl)ethanamine hydrochloride: The enantiomer of the compound, with different chiral properties.
1-(p-Tolyl)ethanamine hydrochloride: A positional isomer with the tolyl group in the para position.
Uniqueness:
Chirality: The ®-configuration imparts specific stereochemical properties, making it unique in chiral synthesis.
Reactivity: Its reactivity profile differs from its enantiomer and positional isomers, leading to distinct applications and outcomes in chemical reactions.
Properties
IUPAC Name |
(1R)-1-(2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGAKUOLRVQVHG-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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